molecular formula C24H29N5O3S2 B15100389 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B15100389
M. Wt: 499.7 g/mol
InChI Key: JYSZMTURPBKJJH-SDXDJHTJSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a (Z)-configured 3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene methyl group and a piperidine-4-carboxamide substituent. The Z-configuration of the methylidene group is critical for maintaining planar geometry, facilitating π-π stacking and hydrogen bonding with biological targets .

Properties

Molecular Formula

C24H29N5O3S2

Molecular Weight

499.7 g/mol

IUPAC Name

1-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H29N5O3S2/c1-2-3-4-6-12-29-23(32)18(34-24(29)33)15-17-21(27-13-9-16(10-14-27)20(25)30)26-19-8-5-7-11-28(19)22(17)31/h5,7-8,11,15-16H,2-4,6,9-10,12-14H2,1H3,(H2,25,30)/b18-15-

InChI Key

JYSZMTURPBKJJH-SDXDJHTJSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S

Origin of Product

United States

Preparation Methods

The synthesis of 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide involves several steps The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine coreReaction conditions often include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of specific enzymes, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound ID/Reference Thiazolidinone Substituent Piperidine Substituent Core Structure
Target Compound 3-Hexyl, 2-thioxo 4-Carboxamide Pyrido[1,2-a]pyrimidin
Ethyl ester analog 3-Methyl, 2-thioxo 4-Ethyl carboxylate Pyrido[1,2-a]pyrimidin
361995-00-8 3-Isobutyl, 2-thioxo 2,6-Dimethylmorpholinyl Pyrido[1,2-a]pyrimidin
Aglaithioduline N/A N/A Chromeno[4,3-d]pyrimidin
  • Piperidine Moieties : The carboxamide group improves solubility (cLogS ≈ -3.1) versus ethyl ester analogs (cLogS ≈ -2.4), balancing hydrophilicity and target binding .

Computational Similarity Analysis

Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound shares ~65–75% similarity with ethyl ester analogs (e.g., ZINC1480765 ) but only ~40–50% with morpholinyl-substituted derivatives (e.g., 361995-00-8 ). The lower similarity with morpholinyl analogs reflects divergent pharmacophoric features, such as hydrogen-bond acceptor placement .

Antimicrobial and Enzyme Inhibition

  • Thiazolidinone Derivatives: Analogs with 3-alkyl substituents (e.g., methyl, isobutyl) exhibit MIC values of 2–8 µg/mL against S. aureus, attributed to thioxo group-mediated disruption of bacterial membrane integrity . The target compound’s hexyl chain may further enhance membrane penetration, though this requires experimental validation.
  • Pyrido[1,2-a]pyrimidin Core : This scaffold is associated with kinase inhibition (e.g., CDK2, IC₅₀ ≈ 120 nM in related compounds ). The carboxamide group in the target compound may improve selectivity for ATP-binding pockets .

Pharmacokinetic Properties

  • Metabolic Stability : Piperidine carboxamides generally show slower hepatic clearance (t₁/₂ ≈ 3.5 h in rodents) compared to ester analogs (t₁/₂ ≈ 1.2 h) due to reduced esterase susceptibility .
  • Oral Bioavailability : The target compound’s moderate lipophilicity (clogP 4.2) and polar surface area (PSA ≈ 95 Ų) align with Lipinski’s criteria, predicting ~50–60% oral bioavailability in preclinical models .

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